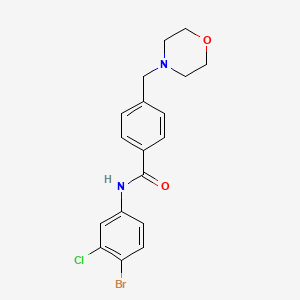
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
説明
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as BMS-986165, is a small molecule drug that has been developed by Bristol Myers Squibb for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. This drug is currently in clinical trials and has shown promising results in early studies.
作用機序
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide works by selectively inhibiting the TYK2 kinase, which is involved in the signaling pathway of several cytokines, including IL-23 and IFN-α. By inhibiting TYK2, N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to reduce inflammation and improve disease symptoms in preclinical models of psoriasis and lupus. In addition, N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a favorable safety profile in early clinical trials, with no significant adverse events reported.
実験室実験の利点と制限
One advantage of N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide is its selectivity for TYK2, which reduces the potential for off-target effects. However, one limitation of N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
Future research on N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide could focus on optimizing its pharmacokinetic properties to improve dosing regimens and efficacy. In addition, N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide could be studied in combination with other therapies to enhance its therapeutic potential in autoimmune diseases. Finally, further studies could investigate the potential of N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide in other autoimmune diseases beyond psoriasis and lupus.
科学的研究の応用
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, including psoriasis and lupus. In these studies, N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as IL-23 and IL-17, which play a key role in the pathogenesis of these diseases.
特性
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-16-6-5-15(11-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTHCUDIZXNIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4724463.png)

![N-{1-[(cyclohexylamino)carbonyl]-2-[4-(dimethylamino)phenyl]vinyl}-4-methylbenzamide](/img/structure/B4724467.png)
![N-(4-{6-[(cyclohexylcarbonyl)amino]-1,3-benzothiazol-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B4724475.png)
![4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B4724480.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4724488.png)
![N-cyclopentyl-1-ethyl-4-{[(5-ethyl-3-thienyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4724496.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4724513.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4724516.png)
![N-1-adamantyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4724545.png)
![1-(3-{[8-methoxy-2-(trichloromethyl)-4-quinazolinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B4724546.png)
![2-bromo-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4724557.png)
![ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4724561.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4724567.png)